molecular formula C15H12N2 B14666757 4-Phenyl-5H-2,3-benzodiazepine CAS No. 38224-93-0

4-Phenyl-5H-2,3-benzodiazepine

Cat. No.: B14666757
CAS No.: 38224-93-0
M. Wt: 220.27 g/mol
InChI Key: GUKKKYUNOUWZAT-UHFFFAOYSA-N
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Description

4-Phenyl-5H-2,3-benzodiazepine is a member of the benzodiazepine family, which is known for its wide range of pharmacological effects. This compound is characterized by a benzodiazepine core structure with a phenyl group attached at the 4-position. Benzodiazepines are well-known for their applications in medicine, particularly as anxiolytics, hypnotics, and anticonvulsants.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-5H-2,3-benzodiazepine typically involves the acylation of 5H-2,3-benzodiazepines. One common method includes the reaction of this compound with acyl chlorides in solvents like benzene or toluene. The reaction conditions, such as the nature of the acylating reagent, the order of mixing, and the reaction temperature, play a crucial role in determining the pathway and products formed .

Industrial Production Methods: Industrial production methods for benzodiazepines often utilize continuous flow chemistry. This approach allows for the efficient synthesis of benzodiazepines from aminobenzophenones. The process involves a combination of reactions, including acylation and cyclocondensation, to produce the desired benzodiazepine derivatives .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-5H-2,3-benzodiazepine undergoes various chemical reactions, including acylation, oxidation, and substitution. The acylation reactions can lead to the formation of N-acylaminoisoquinolines and acylated dimers, depending on the reaction conditions .

Common Reagents and Conditions:

    Acylation: Acyl chlorides in benzene or toluene.

    Oxidation: Common oxidizing agents like potassium permanganate.

    Substitution: Halogenation using reagents like bromine or chlorine.

Major Products:

Scientific Research Applications

Mechanism of Action

4-Phenyl-5H-2,3-benzodiazepine can be compared with other benzodiazepine derivatives, such as diazepam, fludiazepam, and nitrazepam. These compounds share a similar core structure but differ in their substituents and pharmacological effects. The unique phenyl group at the 4-position of this compound distinguishes it from other benzodiazepines, contributing to its specific chemical and biological properties .

Comparison with Similar Compounds

  • Diazepam
  • Fludiazepam
  • Nitrazepam
  • Clonazepam
  • Oxazepam

Properties

CAS No.

38224-93-0

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

4-phenyl-5H-2,3-benzodiazepine

InChI

InChI=1S/C15H12N2/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-16-17-15/h1-9,11H,10H2

InChI Key

GUKKKYUNOUWZAT-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C=NN=C1C3=CC=CC=C3

Origin of Product

United States

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